molecular formula C15H14N2O3S B2951607 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide CAS No. 941930-22-9

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2951607
CAS No.: 941930-22-9
M. Wt: 302.35
InChI Key: PKYJREITKGBSFI-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide is an organic compound that features a phenyl ring substituted with a methylthio group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-(methylthio)aniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the amine group of 4-(methylthio)aniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired acetamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylthio)phenyl)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-(methylthio)phenyl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both a methylthio group and a nitro group on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-21-14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJREITKGBSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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